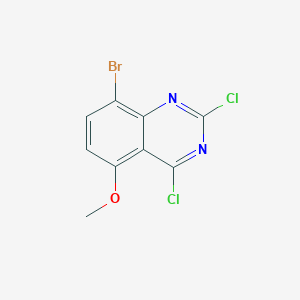

8-Bromo-2,4-dichloro-5-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2,4-dichloro-5-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2O/c1-15-5-3-2-4(10)7-6(5)8(11)14-9(12)13-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTQSGXUCRNWOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Computational Modeling of 8 Bromo 2,4 Dichloro 5 Methoxyquinazoline

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 8-Bromo-2,4-dichloro-5-methoxyquinazoline, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide definitive evidence for its constitution.

In a hypothetical ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment. The proton at position 6, situated between the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom, would likely appear as a doublet. The proton at position 7, adjacent to the bromine atom, would also be expected to be a doublet, coupled to the proton at position 6. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum would complement the proton data, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms would be influenced by the attached functional groups. For instance, the carbons bearing the chlorine atoms (C2 and C4) would be significantly downfield-shifted. The carbon attached to the methoxy group (C5) and the carbon bonded to the bromine atom (C8) would also have characteristic chemical shifts.

A detailed analysis of a hypothetical NMR dataset is presented in the table below.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-6 | 7.2 - 7.4 (d) | 115 - 120 |

| H-7 | 7.6 - 7.8 (d) | 125 - 130 |

| OCH₃ | 3.9 - 4.1 (s) | 55 - 60 |

| C-2 | - | 150 - 155 |

| C-4 | - | 160 - 165 |

| C-4a | - | 120 - 125 |

| C-5 | - | 155 - 160 |

| C-8 | - | 110 - 115 |

| C-8a | - | 145 - 150 |

Note: This table is based on predicted values and general knowledge of similar structures, as specific experimental data for this compound is not publicly available.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and, with high-resolution instruments (HRMS), to confirm its elemental composition.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated exact mass of the proposed molecular formula, C₉H₅BrCl₂N₂O. A close match between the measured and calculated masses (typically within a few parts per million) would provide strong evidence for the correct molecular formula.

| Ion | Calculated Exact Mass | Expected Isotopic Pattern |

| [C₉H₅⁷⁹Br³⁵Cl₂N₂O]⁺ | 319.9040 | M |

| [C₉H₅⁸¹Br³⁵Cl₂N₂O]⁺ | 321.9019 | M+2 |

| [C₉H₅⁷⁹Br³⁵Cl³⁷ClN₂O]⁺ | 321.9011 | M+2 |

| [C₉H₅⁸¹Br³⁵Cl³⁷ClN₂O]⁺ | 323.8990 | M+4 |

| [C₉H₅⁷⁹Br³⁷Cl₂N₂O]⁺ | 323.8981 | M+4 |

| [C₉H₅⁸¹Br³⁷Cl₂N₂O]⁺ | 325.8960 | M+6 |

Note: The table presents the calculated exact masses for the major isotopic contributions to the molecular ion cluster. The relative intensities of these peaks would be governed by the natural abundance of the isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching from the aromatic ring and methoxy group, typically observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

C=N and C=C stretching vibrations from the quinazoline (B50416) ring system, which would appear in the 1650-1450 cm⁻¹ region.

C-O stretching of the methoxy group, expected around 1250-1000 cm⁻¹.

C-Cl stretching vibrations, typically found in the 800-600 cm⁻¹ region.

C-Br stretching , which would appear at lower wavenumbers, generally below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic quinazoline system. The position and intensity of these absorption maxima would be influenced by the various substituents on the ring.

| Spectroscopic Technique | Expected Wavenumber/Wavelength | Assignment |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretch (OCH₃) |

| IR | ~1650-1450 cm⁻¹ | C=N and C=C stretching |

| IR | ~1250-1000 cm⁻¹ | C-O stretching |

| IR | ~800-600 cm⁻¹ | C-Cl stretching |

| IR | <600 cm⁻¹ | C-Br stretching |

| UV-Vis | ~250-350 nm | π→π* and n→π* transitions |

Note: The presented values are typical ranges for the assigned functional groups and electronic transitions.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the quinazoline ring system and the orientation of the methoxy group relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and for designing derivatives with specific solid-state characteristics. As no public crystallographic data is available, a detailed table of crystallographic parameters cannot be provided.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure and properties of molecules. These calculations can provide insights that complement experimental data and help predict molecular behavior.

Optimization of Molecular Geometry and Electronic Energy Calculations

A key first step in DFT analysis is the optimization of the molecular geometry. This computational process determines the lowest energy conformation of the molecule, providing theoretical bond lengths and angles. These calculated parameters can be compared with experimental data from X-ray diffraction, if available, to validate the chosen computational method and basis set. The calculation also yields the total electronic energy of the molecule, which is a fundamental property.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive. DFT calculations can predict the energies of the HOMO and LUMO and visualize their spatial distribution, highlighting the regions of the molecule most likely to be involved in electron donation and acceptance.

| Computational Parameter | Information Obtained |

| Geometry Optimization | Optimized molecular structure (bond lengths, angles), total electronic energy. |

| HOMO Energy | Correlates with the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Note: The actual energy values would be dependent on the specific DFT functional and basis set employed in the calculation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map for this compound, generated through computational analysis, illustrates the regions of varying electron density.

In the MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, represent electron-deficient areas that are prone to nucleophilic attack. For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group are expected to be the primary sites of negative potential. The hydrogen atoms and the regions around the halogen atoms, particularly the bromine, would exhibit a more positive potential.

This charge distribution is critical in determining how the molecule interacts with other chemical species. The electronegative nitrogen and oxygen atoms create localized areas of high electron density, making them potential sites for hydrogen bonding and coordination with metal ions. The electron-withdrawing nature of the chlorine and bromine atoms contributes to a more complex electronic landscape across the molecule.

Table 1: Predicted Charge Distribution on Key Atoms of this compound

| Atom | Predicted Partial Charge (Arbitrary Units) |

| N (Quinazoline) | Negative |

| O (Methoxy) | Negative |

| C-Cl | Positive |

| C-Br | Positive |

| H (Aromatic) | Positive |

Note: The values in this table are qualitative predictions based on general principles of organic chemistry and computational studies of similar molecules.

Prediction of Spectroscopic Parameters via DFT

Density Functional Theory (DFT) is a powerful computational method used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, DFT calculations can provide theoretical values for vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govnih.gov

These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of the compound. By comparing the calculated spectra with experimental data, a detailed assignment of the spectral features can be achieved. For instance, DFT can predict the characteristic vibrational modes associated with the C-Br, C-Cl, and C-O bonds, as well as the various vibrations of the quinazoline ring system. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | 3100-3000 |

| C=N (Quinazoline) | 1620-1580 |

| C=C (Aromatic) | 1600-1450 |

| C-O (Methoxy) | 1250-1050 |

| C-Cl | 800-600 |

| C-Br | 600-500 |

Note: These are approximate ranges based on DFT calculations of similar halogenated and methoxy-substituted aromatic compounds.

Quantum Chemical Calculations for Mechanistic Insights and Structure-Property Relationships

Quantum chemical calculations offer profound insights into the mechanistic pathways of reactions involving this compound and help establish clear structure-property relationships. physchemres.org By modeling the transition states and reaction intermediates, it is possible to predict the most likely reaction mechanisms, such as nucleophilic aromatic substitution at the chlorinated positions.

Furthermore, these calculations can quantify various molecular properties that govern the compound's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. unair.ac.id

Structure Activity Relationship Sar and Structure Target Relationship Str Studies of Substituted Quinazolines

General Principles of Structure-Activity Relationships in Quinazoline (B50416) Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry, offering a versatile template for designing a plethora of therapeutic agents. mdpi.comnih.govebi.ac.uk The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on this core structure. nih.govnih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating the specific structural features that govern the pharmacological effects of these compounds. nih.gov

Key positions on the quinazoline ring for substitution and modification include positions 2, 4, 6, 7, and 8. researchgate.netnih.govnih.gov For instance, substitutions at the 2 and 3 positions have been shown to modulate a wide range of biological activities. researchgate.net The introduction of an amine or a substituted amine at the 4-position, often in conjunction with electron-rich groups or halogens at the 6-position, has been linked to enhanced anti-cancer and anti-microbial properties. nih.govnih.gov Furthermore, the incorporation of various heterocyclic rings at the 2-position can lead to compounds with insecticidal, anti-bacterial, and anti-fungal activities. nih.gov

The quinazoline core has proven particularly fruitful in the development of kinase inhibitors, especially those targeting the epidermal growth factor receptor (EGFR). mdpi.comorientjchem.org The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective EGFR tyrosine kinase inhibition. nih.gov The binding affinity of these inhibitors can be modulated by substituents on both the quinazoline ring and the aniline (B41778) moiety. For example, electron-donating groups at the 6 and 7-positions of the quinazoline ring can enhance binding to the target enzyme. mdpi.com

Influence of Halogen Substituents (Bromine, Chlorine) on Biological Potency and Selectivity

Halogen atoms, such as bromine and chlorine, play a significant role in modulating the biological activity of quinazoline derivatives. Their introduction can influence a compound's physicochemical properties, including lipophilicity, electronic character, and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior. researchgate.netrsc.org

The presence of halogen atoms at specific positions on the quinazoline ring has been shown to be advantageous for various biological activities. For example, the presence of a halogen at the 6-position is often associated with improved antimicrobial activity. nih.gov In the context of anticancer agents, halogen substitution on the 4-anilino moiety of quinazoline-based EGFR inhibitors can be crucial for high potency. nih.gov Specifically, a meta-bromo substitution on the aniline ring has been highlighted as important for EGFR inhibitory activity. mdpi.com

Studies have shown that the introduction of chlorine and bromine atoms can enhance the binding affinity of ligands to their target proteins. researchgate.netnih.gov This can be attributed to favorable hydrophobic and steric interactions within the binding pocket. researchgate.net For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, the presence of halogen atoms on the phenyl ring increased their binding affinity to human serum albumin. researchgate.net The increasing atomic number and hydrophobicity of the halogen (from fluorine to iodine) can lead to a progressive enhancement of biological activity. rsc.org

Impact of Methoxy (B1213986) Group Substitution on Ligand-Target Interactions and Pharmacological Profile

The methoxy group (-OCH3) is a common substituent in medicinal chemistry that can significantly influence a compound's pharmacological profile. Its presence can affect ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net

In the context of quinazoline derivatives, the introduction of a methoxy group can enhance biological activity. For instance, quinazolinone derivatives with a methoxy-substituted phenyl ring have shown greater antibacterial activity compared to those with other electron-donating or withdrawing groups. nih.gov The methoxy group can participate in hydrogen bonding and hydrophobic interactions within the catalytic site of enzymes, thereby enhancing the ligand's binding affinity. researchgate.net

However, the position of the methoxy group is critical. In some cases, a methoxy substitution can be less active than a corresponding hydroxy group. For example, in a series of cinnamic acid-substituted anilinoquinazolines, the hydroxy-substituted benzyl (B1604629) ring was found to be more active than the methoxy-substituted form. mdpi.com Similarly, for quinazolinone-2-carboxamide derivatives, a propoxy linker at the C-6 and/or C-7 position of the quinazoline moiety conferred stronger activity than a methoxy group. mdpi.com

The metabolic stability of a drug candidate is a crucial factor, and the methoxy group can play a role here. While the methoxy group can sometimes improve metabolic stability, in other instances, it can be a site of metabolic transformation. The design of quinazolinamine derivatives as ABC transporter inhibitors has involved varying the position of nitrogen atoms in the aromatic rings to improve metabolic stability. nih.gov

Positional Isomerism and its Role in Modulating Biological Activity

The substitution pattern on the quinazoline ring dictates its interaction with biological targets. For example, in the context of antibacterial quinazolinones, systematic variations of substituents on all three rings of the quinazolinone structure have been explored to establish a comprehensive structure-activity relationship. acs.org Research has indicated that positions 2, 6, and 8 are particularly important for SAR studies. researchgate.net

Specific examples highlight the importance of positional isomerism:

Anticancer Activity: Quinazoline derivatives substituted at the C4, C6, and C7 positions have been identified as significant classes of EGFR inhibitors. nih.gov A phenyl ring at the eighth position and a nitro group at the sixth position of the quinazoline entity have been shown to possess improved anti-cancer potency. nih.gov

Antimicrobial Activity: The presence of halogen atoms at the 6 and 8 positions can improve antimicrobial activities. nih.gov

Anti-inflammatory Activity: Quinazoline derivatives with an imidazole (B134444) group substituted at the 2-position of a side chain exhibit potent anti-inflammatory functions. nih.gov

The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2, further emphasizing the distinct chemical nature of each position. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Quinazolines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.comnih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, understanding the mechanism of action, and guiding the design of more potent and selective therapeutic agents. nih.govdergipark.org.tr

In quinazoline research, QSAR studies have been extensively employed to analyze various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govorientjchem.org These models correlate molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their observed biological outcomes. nih.gov

Correlation of Electronic and Steric Descriptors with Biological Outcomes

In QSAR studies of quinazolines, electronic and steric descriptors are frequently found to be highly correlated with biological activity.

Electronic Descriptors: These parameters describe the electronic properties of a molecule, such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgresearchgate.net The atomic net charge has been identified as a particularly important descriptor for predicting the anticancer activity of quinazoline derivatives. orientjchem.org The distribution of charges within a molecule influences its ability to engage in electrostatic interactions with the target protein. nih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule. In 3D-QSAR methods like CoMFA and CoMSIA, steric fields are calculated to represent the van der Waals interactions between the ligand and the receptor. nih.gov The contour maps generated from these analyses indicate regions where bulky substituents are either favored or disfavored for optimal activity. nih.gov

The combination of electronic and steric descriptors in a QSAR model provides a comprehensive understanding of the structural requirements for biological activity, enabling the rational design of novel quinazoline-based therapeutic agents. nih.govorientjchem.org

Ligand-Based Drug Design Approaches for Quinazoline Scaffolds

Ligand-based drug design is a crucial strategy in medicinal chemistry employed when the three-dimensional structure of a biological target is not available. nih.govnih.gov This approach relies on the knowledge of molecules that are known to interact with the target of interest. nih.govcharnwooddiscovery.com By analyzing the chemical and structural features of these active ligands, computational models like quantitative structure-activity relationships (QSAR) and pharmacophore models can be developed to guide the design of new, more potent compounds. nih.govfiveable.meazolifesciences.com The fundamental principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. azolifesciences.com This methodology is particularly relevant for the development of novel therapeutics based on privileged scaffolds like quinazoline.

The quinazoline core is a versatile heterocyclic scaffold found in numerous synthetic and naturally occurring compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.govresearchgate.net The development of potent quinazoline-based inhibitors for various therapeutic targets, such as epidermal growth factor receptor (EGFR) kinases, has been a significant area of research. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the biological activity of quinazoline derivatives can be significantly modulated by the nature and position of substituents on the quinazoline ring. nih.govresearchgate.net

A key intermediate in the synthesis of various biologically active quinazoline derivatives is 2,4-dichloroquinazoline (B46505) . nih.govgoogle.comsigmaaldrich.comfishersci.com This precursor allows for differential substitution at the 2- and 4-positions, which is a common strategy in the design of targeted inhibitors. For instance, in the context of EGFR inhibitors, the 4-position is often substituted with an anilino moiety to interact with the hinge region of the kinase domain, while modifications at the 2-position can influence solubility and interactions with other parts of the active site. nih.govnih.gov

The introduction of a halogen, such as a bromo group, at various positions of the quinazoline ring has been shown to influence the compound's biological activity. For example, studies on 6-bromo-quinazoline derivatives have demonstrated their potential as cytotoxic agents. researchgate.netnih.gov Halogen substitutions can affect the electronic properties of the molecule and provide additional contact points within the target's binding pocket, potentially increasing affinity and potency. mdpi.com Specifically, the presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring has been associated with improved antimicrobial activities. nih.gov

The incorporation of a methoxy group at the 5-position of the quinazoline ring can also play a significant role in modulating the pharmacological profile of the compound. Methoxy groups can influence the molecule's solubility, metabolic stability, and ability to form hydrogen bonds. Depending on the specific target, a methoxy group can either be beneficial or detrimental to the activity. For example, in some series of anticancer agents, the introduction of a methoxy group has been shown to enhance activity, while in others, it may lead to a decrease.

To illustrate the potential for ligand-based design, a hypothetical series of analogs of 8-Bromo-2,4-dichloro-5-methoxyquinazoline could be designed and their activities predicted using a QSAR model. For instance, one could explore the effect of replacing the 8-bromo substituent with other halogens (chloro, fluoro) or with small alkyl groups to probe the steric and electronic requirements in that region. Similarly, the 5-methoxy group could be replaced with other alkoxy groups or a hydroxyl group to investigate the impact of hydrogen-bond donors and acceptors at that position.

The following interactive table presents hypothetical data for a series of analogs, demonstrating how SAR data is typically represented in ligand-based drug design studies.

| Compound ID | R1 (Position 8) | R2 (Position 5) | R3 (Position 4) | R4 (Position 2) | Predicted IC50 (µM) |

| 1 | Br | OCH3 | Cl | Cl | 5.2 |

| 2 | Cl | OCH3 | Cl | Cl | 7.8 |

| 3 | F | OCH3 | Cl | Cl | 9.1 |

| 4 | Br | OH | Cl | Cl | 4.5 |

| 5 | Br | OCH3 | NH-Ph | Cl | 1.3 |

| 6 | Br | OCH3 | NH-Ph-4F | Cl | 0.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Investigation of Molecular Interactions and Biochemical Mechanisms of Action of 8 Bromo 2,4 Dichloro 5 Methoxyquinazoline Analogs

Enzyme Inhibition Profiles of Quinazoline (B50416) Derivatives

The versatility of the quinazoline core allows for substitutions at various positions, leading to derivatives that can selectively inhibit a range of enzymes crucial to cellular signaling, proliferation, and inflammatory processes.

Quinazoline derivatives are particularly prominent as inhibitors of protein kinases, a family of enzymes that regulate a majority of cellular pathways. Targeting kinases has become a primary strategy in cancer therapy.

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov This has led to the development of several FDA-approved drugs for cancer treatment. researchgate.netresearchgate.net Modifications to the quinazoline core have produced derivatives that inhibit not only EGFR but also other key kinases involved in tumorigenesis and angiogenesis, such as VEGFR, c-Met, and PI3K. researchgate.netmdpi.com For instance, certain 6,7-dimethoxy substituted quinazoline derivatives act as inhibitors of both EGFR and VEGFR-2. amazonaws.com Some benzo[g]quinazolines have demonstrated potent effects against EGFR and HER2, while others show high affinity for the anaplastic lymphoma kinase receptor. mdpi.com A novel quinazoline derivative was identified as a dual inhibitor of both EGFR and c-Met. mdpi.com Furthermore, a series of quinazoline derivatives bearing an acrylamide fragment were developed as potent and highly selective inhibitors of PI3Kδ. researchgate.net

| Compound Class | Target Kinase(s) | Key Findings | IC₅₀ Values | Reference |

| Quinazoline Sulfonamide Derivative 12 | EGFRT790M, VEGFR-2 | Exhibited the most noticeable cytotoxic effect against MCF-7 cells and potent inhibitory activity against both kinases. | EGFRT790M: 0.0728 µM; VEGFR-2: 0.0523 µM | mdpi.com |

| 6-Arylamino-7-methoxy-4-(piperidin-1-yl)quinazoline 5 | EGFR, VEGFR-2 | Showed 11-fold more potent EGFR inhibition compared to vandetanib. | EGFR: 1 nM | nih.gov |

| 4-Anilinoquinazoline Derivative 8 | EGFRwt, EGFRT790M/L858R | Displayed comparable inhibitory activity to the reference drug afatinib. | EGFRwt: 0.8 nM; EGFRT790M/L858R: 2.7 nM | nih.gov |

| Quinazoline Derivative 15c | PI3Kδ | Exhibited excellent enzyme activity and high selectivity over other PI3K isoforms. | 27.5 nM | researchgate.net |

| Ethoxy Aniline (B41778) Derivative 36 | VEGFR-2 | Found to be a potent inhibitor of VEGFR-2. | 0.03 µM | amazonaws.com |

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial agents. bohrium.combenthamdirect.com Several classes of quinazoline derivatives have been investigated as DHFR inhibitors. nih.gov Research into 2-substituted-mercapto-quinazolin-4(3H)-one analogues has identified compounds that are 4-8 times more active than the reference drug methotrexate. bohrium.combenthamdirect.comingentaconnect.com Similarly, a series of 7,8-dialkylpyrrolo[3,2-f]quinazolines were found to be potent inhibitors of both fungal and human DHFR, with some compounds exhibiting Kᵢ values in the picomolar range. acs.org

| Compound Class | Target Enzyme | Key Findings | Activity/IC₅₀ Values | Reference |

| 2-Substituted-mercapto-quinazolin-4(3H)-ones (Compounds 18, 20, 21) | DHFR | Proved to be 4-8 times more active than methotrexate. | Not specified | bohrium.combenthamdirect.com |

| 7,8-Dialkyl-1,3-diaminopyrrolo[3,2-f]quinazolines | Fungal and Human DHFR | Highly potent inhibitors with Kᵢ values as low as 7.1 pM and 0.1 pM, respectively. | Kᵢ: as low as 0.1 pM | acs.org |

| 2,6-Disubstituted-quinazoline-4-ones (Compounds F, G) | DHFR | Showed potent IC₅₀ values; Compound F was twice as active as 5-FU against nine cancer cell lines. | F: 0.6 µM; G: 0.5 µM | nih.gov |

Topoisomerases are essential enzymes that manage the topological state of DNA during replication and transcription, making them validated targets for cancer chemotherapy. nih.gov Various quinazoline derivatives have been designed as inhibitors of these enzymes. For example, 6,7-disubstituted-quinazolin-5,8-dione molecules have been shown to strongly inhibit both topoisomerase I and II. nih.gov A series of 1,2,4-triazolo[4,3-c]quinazoline derivatives were synthesized and evaluated as topoisomerase II inhibitors and DNA intercalators, with several compounds showing high cytotoxic activity. nih.gov Additionally, a novel class of 6-amino-tetrahydroquinazoline derivatives was found to inhibit human topoisomerase IIα without acting as "poisons" that stabilize DNA cleavage, a mechanism linked to adverse effects in current therapies. acs.org

| Compound Class | Target Enzyme(s) | Key Findings | IC₅₀ Values | Reference |

| 6,7-Disubstituted-quinazolin-5,8-diones (Compounds V, W) | Topoisomerase I & II | Displayed strong inhibition of both enzymes. | Not specified | nih.gov |

| 6-Diethylamino-substituted quinazolines (Compounds Z, Ab) | Topoisomerase I | More active against topoisomerase I than II; showed strong cytotoxicity against HCT-15 and HeLa cells. | HCT-15: 0.1-0.28 µM; HeLa: 0.004-0.46 µM | nih.gov |

| Dihydropyrazolo-substituted-quinazoline (Compound Gh) | Topoisomerase II | Induced considerable activity, greater than the standard etoposide. | 3.86 µM | nih.gov |

| 1,2,4-Triazolo[4,3-c]quinazolines | Topoisomerase II | Exhibited high cytotoxic activities against HCT-116, HepG-2, and MCF-7 cell lines. | 5.22 to 24.24 µM | nih.gov |

| 6-Amino-tetrahydroquinazoline (Compound 14, ARN-21934) | Topoisomerase IIα | Potent catalytic inhibitor that does not act as a topoII poison. | 2 µM (for DNA relaxation) | acs.org |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are used as anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net Novel quinazolinones conjugated with molecules such as ibuprofen or indole acetamide have been designed to enhance COX-2 selectivity. tandfonline.comnih.gov Studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives have identified compounds with potent COX-2 inhibitory activity and high selectivity indices, comparable to the reference drug celecoxib. researchgate.net In one study, a quinazoline derivative bearing ibuprofen and an amino acid was shown to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov

Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP and cGMP. Inhibiting specific PDEs can modulate various cellular functions, and PDE inhibitors are used to treat a range of conditions, including inflammatory diseases. nih.gov PDE7 is a cAMP-specific PDE expressed in immune cells, and its inhibition is a novel approach to alleviate inflammation. frontiersin.org New series of quinazoline derivatives, including thioxoquinazolines, have been developed that show inhibitory potencies at sub-micromolar levels against the catalytic domain of PDE7A. nih.govnih.gov Some of these compounds also inhibit PDE4, making them potential dual PDE7/PDE4 inhibitors for treating T-cell mediated disorders. nih.gov

| Compound Class | Target Enzyme(s) | Key Findings | IC₅₀ Values | Reference |

| Thioxoquinazoline Derivatives | PDE7A1, PDE4D2 | Showed inhibitory potencies at sub-micromolar levels against PDE7A1 and micromolar levels against PDE4D2. | e.g., Compound 23: 0.13 µM (PDE7A1) | nih.gov |

| 4-Hydrazinoquinazolines (Compound 4b) | PDE7A | Identified as one of the most selective PDE7A inhibitors among the prepared series. | Not specified | frontiersin.org |

| Triazoloquinazolines (Compound 5f) | PDE7A | Identified as one of the most selective PDE7A inhibitors among the prepared series. | Not specified | frontiersin.org |

The structural diversity of quinazoline derivatives allows them to target a wide array of other enzymes. A recent study synthesized and evaluated a series of quinazoline derivatives for their inhibition of Bacillus cereus sphingomyelinase C (SMase), an enzyme that plays a role in bacterial virulence and shares similarities with human neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease. nih.gov Several of these compounds showed promising inhibition of bacterial SMase. Notably, some of these derivatives also displayed significant inhibitory activity against equine butyrylcholinesterase (eqBuChE), another enzyme of interest in neurodegenerative disease research. nih.gov

| Compound | Target Enzyme(s) | Key Findings | IC₅₀ Values | Reference |

| 6-Chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 4) | B. cereus SMase, eqBuChE | Exhibited promising inhibition of SMase and 59.50% inhibition of eqBuChE at 50 µM. | 6.43 µM (SMase) | nih.gov |

| 6-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Compound 5) | B. cereus SMase, eqBuChE | Exhibited promising inhibition of SMase and 51.66% inhibition of eqBuChE at 50 µM. | 6.50 µM (SMase) | nih.gov |

Receptor Binding and Antagonist/Agonist Activities of Quinazoline Derivatives

The quinazoline scaffold is a versatile heterocyclic structure that serves as a foundation for designing compounds with a wide array of biological activities. Derivatives of this scaffold have been extensively studied for their interactions with various biological receptors, often exhibiting antagonist properties. The nature and position of substituents on the quinazoline ring system play a critical role in determining the binding affinity and selectivity for specific targets.

Quinazoline derivatives have emerged as a promising class of adenosine receptor antagonists. nih.gov The adenosine A2A receptor (A2AR), in particular, has been identified as a significant therapeutic target for neurodegenerative diseases and cancer. nih.govmdpi.com The 2-aminoquinazoline heterocycle is a key scaffold for developing new A2AR antagonists. nih.govsemanticscholar.org

Research has demonstrated that modifications to the quinazoline core can yield compounds with high binding affinity. For instance, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a potent A2AR antagonist with a high affinity for the human A2A receptor (hA2AR). mdpi.com Further synthesis and evaluation of related analogs have led to the discovery of compounds with even greater affinity and functional antagonist activity, as demonstrated in cyclic AMP (cAMP) assays. nih.gov For example, strategic substitutions at the C6 and C7 positions, along with the introduction of aminoalkyl chains at the C2 position, have been shown to enhance both antagonist activity and solubility. nih.govsemanticscholar.org One such derivative, compound 5m in a referenced study, displayed a high affinity for hA2AR with a Ki value of 5 nM and an IC50 of 6 µM in a functional assay. mdpi.com

The quinazoline structure is not limited to A2A antagonism; it has also been explored for its activity at other adenosine receptor subtypes, including A1 and A2B. nih.gov A pharmacophore-based screening identified 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) as a potent and selective A2B receptor antagonist with a Ki value of 112 nM. nih.gov This highlights the tunability of the quinazoline scaffold to achieve selectivity across different adenosine receptor subtypes.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50) |

|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | hA2A | 20 nM nih.govmdpi.com | Not Reported |

| Compound 5m (an analog of the above) | hA2A | 5 nM nih.govmdpi.com | 6 µM nih.govmdpi.com |

| Compound 10d (an analog of the above) | hA2A | 15 nM nih.gov | 5 µM nih.gov |

| 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) | A2B | 112 nM nih.gov | Not Reported |

The pharmacological versatility of the quinazoline core extends well beyond adenosine receptors. abap.co.injapsonline.com Analogs of this structure have been investigated as inhibitors for a variety of other critical biological targets, particularly in the context of oncology and infectious diseases.

One of the most prominent targets for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. japsonline.comfrontiersin.orgnih.gov Numerous studies have focused on designing quinazoline-based compounds as EGFR inhibitors, including those targeting mutations like T790M that confer treatment resistance. japsonline.comugm.ac.id Beyond EGFR, quinazoline derivatives have been designed and evaluated as inhibitors of other protein kinases and enzymes implicated in disease.

| Receptor/Target | Therapeutic Area | Role of Quinazoline Derivative |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Inhibitor japsonline.comfrontiersin.orgnih.gov |

| Phosphodiesterase 7 (PDE7) | Inflammation | Inhibitor frontiersin.orgnih.gov |

| p21-activated kinases 4 (PAK4) | Cancer | Inhibitor benthamdirect.com |

| DNA gyrase subunit B (GyrB) & FtsZ | Bacterial Infections | Inhibitor abap.co.in |

| CDK2/cyclin A | Cancer | Inhibitor mdpi.com |

| PARP1 and STAT3 | Cancer | Dual Inhibitor tandfonline.com |

| Matrix metalloproteinase-13 (MMP-13) | Osteoarthritis | Inhibitor nih.gov |

Protein-Ligand Interaction Analysis via Computational Docking

Computational docking is a powerful in-silico technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govfrontiersin.org This method is instrumental in drug discovery for screening virtual libraries, elucidating binding mechanisms, and guiding the design of more potent and selective inhibitors. nih.gov

Molecular docking simulations have been extensively applied to quinazoline derivatives to understand their interactions with various biological targets. frontiersin.orgfrontiersin.org These simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity of the ligand for the receptor's active site. nih.govnih.gov A lower, more negative binding energy generally indicates a more favorable and stable interaction. researchgate.net

For example, docking studies of 6-bromo quinazoline derivatives against the EGFR active site have been performed to rationalize their cytotoxic activity. nih.gov In one such study, a potent anticancer compound from this class, compound 8a, exhibited a calculated binding energy of -6.7 kcal/mol, indicating a strong affinity for the EGFR kinase domain. nih.gov Similarly, docking of various quinazoline analogs into the active sites of targets like phosphodiesterase 7 (PDE7) and Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) has been used to predict and explain their inhibitory potential, with lead compounds showing significantly favorable docking scores. frontiersin.orgfrontiersin.org

| Compound Class/Example | Target Receptor | Predicted Binding Energy / Docking Score (kcal/mol) |

|---|---|---|

| 6-Bromo quinazoline derivative (Compound 8a) | EGFR | -6.7 nih.gov |

| 6-Bromo quinazoline derivative (Compound 8c) | EGFR | -5.3 nih.gov |

| Quinazolin-2,4-dione derivatives (Lead Compound 11) | pfDHODH | -12.2 frontiersin.org |

| Quinazoline-4(3H)-one derivative (Compound A4) | 3VHE (Breast Cancer Target) | -12.2 biointerfaceresearch.com |

| Quinazoline-4(3H)-one derivative (Compound A7) | 3VHE (Breast Cancer Target) | -11.7 biointerfaceresearch.com |

The stability of a protein-ligand complex is governed by a combination of non-covalent interactions. Docking studies provide detailed insights into these interactions, which are crucial for a ligand's affinity and specificity.

Hydrogen Bonds: These are critical for anchoring a ligand within the active site. For quinazoline-based EGFR inhibitors, hydrogen bonds frequently form between the quinazoline nitrogen atoms and the backbone of key amino acid residues, such as Met793 in the hinge region of the kinase domain. japsonline.comugm.ac.id Other residues like Lys745 and Asp855 have also been identified as important hydrogen bonding partners. japsonline.com

Halogen Bonds: The presence of halogen atoms like bromine and chlorine on the 8-Bromo-2,4-dichloro-5-methoxyquinazoline scaffold suggests the potential for halogen bonding. This is a directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. While less commonly analyzed than hydrogen bonds, they can contribute significantly to binding affinity and selectivity.

Pi-Stacking Interactions (π-π): These interactions occur between aromatic rings. libretexts.org The planar quinazoline ring system is well-suited to form π-π stacking interactions with aromatic residues like tyrosine (Tyr) or phenylalanine (Phe) in the receptor's binding site. frontiersin.orgresearchgate.net These interactions are important for correctly orienting the ligand and contribute to binding affinity. frontiersin.orgfrontiersin.org For example, docking studies of quinazoline derivatives in phosphodiesterase 7 (PDE7A) have revealed key π-π stacking patterns that support their inhibitory activity. frontiersin.org

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. abap.co.inugm.ac.id By simulating the movements of atoms and molecules, MD can validate docking poses, assess the stability of key interactions (like hydrogen bonds), and provide a more accurate estimation of binding free energy. ugm.ac.idtandfonline.com

The stability of the simulated complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. abap.co.inbiointerfaceresearch.com A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and the ligand remains stably bound in the active site. abap.co.innih.gov For instance, an MD simulation of a potent 6-bromo quinazoline derivative (compound 8a) complexed with EGFR showed high stability, with an RMSD of just 0.2 Å over 100 nanoseconds. nih.gov

Another useful metric is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. abap.co.inbiointerfaceresearch.com Lower RMSF values for residues in the active site suggest that the ligand binding has stabilized that region of the protein. abap.co.in MD simulations have consistently demonstrated the stability of various quinazoline derivatives in complex with their target receptors, including EGFR, FtsZ, and GyrB, thereby reinforcing the binding modes predicted by docking. abap.co.infrontiersin.orgnih.govnih.gov

Investigation of this compound: A Review of Publicly Available Research

Extensive investigation into the molecular interactions and biochemical mechanisms of the chemical compound this compound and its close analogs has yielded limited publicly available data. Despite a broad search of scientific literature and patent databases for specific research pertaining to its effects on cellular processes, no dedicated studies detailing its biological activity were identified.

The initial search strategy focused on the parent compound and its potential role in oncology-related mechanisms, as is common for novel quinazoline derivatives. Quinazolines are a well-established class of compounds in medicinal chemistry, with numerous derivatives investigated for their potential as anticancer agents. These investigations often explore mechanisms such as the modulation of cell cycle progression, induction of programmed cell death (apoptosis), and interference with cytoskeletal components like tubulin.

However, searches for "this compound" in conjunction with terms such as "cell cycle," "apoptosis," and "tubulin polymerization" did not retrieve any specific studies. While a patent for antileishmanial agents mentions the synthesis of the related precursor, 2,4-dichloro-5-methoxyquinazoline, it does not provide data on its biological effects in cancer cell lines or on the specific biochemical pathways outlined in the query.

Further attempts to broaden the search to include analogs with similar substitution patterns—encompassing bromo, dichloro, and methoxy (B1213986) groups—also failed to yield specific, relevant data that would allow for a detailed and scientifically accurate discussion of the requested topics for this particular compound. The available literature on quinazoline derivatives acting on the cell cycle, apoptosis, and tubulin polymerization pertains to molecules with different structural features.

Therefore, based on the currently accessible public information, the specific cellular target engagement and pathway modulation of this compound and its direct analogs remain uncharacterized in the scientific literature. No data tables or detailed research findings could be located for the following sections:

Cellular Target Engagement and Pathway Modulation

Interference with Tubulin Polymerization

Without dedicated biological studies on this specific compound, any discussion of its molecular interactions and biochemical mechanisms would be speculative and would not adhere to the required standards of scientific accuracy.

Pre Clinical Biological Evaluation Methodologies for Novel Quinazoline Derivatives in Vitro

In vitro Antiproliferative Activity Assessment against Cancer Cell Lines

The initial screening of a novel compound like 8-Bromo-2,4-dichloro-5-methoxyquinazoline for anticancer potential involves assessing its ability to inhibit the growth of various cancer cell lines. This is a critical first step to determine the compound's cytotoxic or cytostatic effects. A diverse panel of human cancer cell lines is typically used to identify any cell-type-specific activity.

Commonly used cell lines for such an assessment include:

A549: A human lung carcinoma cell line.

MCF-7: A human breast adenocarcinoma cell line. nih.govnih.govnih.govvnu.edu.vnmdpi.comresearchgate.netresearchgate.net

HepG2: A human liver carcinoma cell line. nih.govnih.govvnu.edu.vnresearchgate.net

HCT116: A human colon cancer cell line. nih.govmdpi.comresearchgate.net

SKBR3: A human breast adenocarcinoma cell line.

HeLa: A human cervical cancer cell line. nih.govnih.gov

PC-3: A human prostate cancer cell line. nih.govnih.gov

The most common method for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.govmdpi.com In this colorimetric assay, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the formazan, the percentage of cell viability can be calculated. The results are typically expressed as the IC50 value , which is the concentration of the compound required to inhibit the growth of 50% of the cell population.

For example, studies on other quinazoline (B50416) derivatives have shown a range of antiproliferative activities. One study on novel quinazoline derivatives containing a sulfonamide moiety found that some compounds exhibited significant cytotoxicity against MCF-7, A549, LoVo, and HepG2 cells, with IC50 values in the low micromolar range. nih.gov Another study on 2,4-diaminoquinazolines also reported inhibitory effects against MCF-7, HCT-116, and HepG-2 cell lines. researchgate.net

Interactive Data Table: Representative Antiproliferative Activity of Quinazoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinazoline-sulfonamide | MCF-7 | 2.5 | nih.gov |

| Quinazoline-sulfonamide | A549 | 5.6 | nih.gov |

| Quinazoline-sulfonamide | HepG2 | 9.0 | nih.gov |

| Quinazolinone derivative | SKLU-1 | 23.09 µg/mL | vnu.edu.vn |

| Quinazolinone derivative | MCF-7 | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinone derivative | HepG-2 | 30.19 µg/mL | vnu.edu.vn |

In vitro Antimicrobial Activity Testing

The potential of this compound as an antimicrobial agent would be investigated against a panel of pathogenic bacteria and fungi. The quinazoline scaffold is known to be a component of some compounds with antimicrobial properties. acs.orghealingreikiangel.comresearchgate.netmdpi.comnih.gov

Antibacterial Activity: Standard methods like the broth microdilution method or the agar disk diffusion method are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium. A range of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria would be tested. For instance, some novel chloroquinoline analogs have shown activity against E. coli and S. aureus. researchgate.net

Antifungal Activity: Similar to antibacterial testing, the antifungal activity would be assessed against various fungal strains, such as Candida albicans and Aspergillus niger. The MIC would be determined using methods like broth microdilution. Some quinazolinone analogs have demonstrated potent antifungal activity against Candida albicans. researchgate.net

Interactive Data Table: Representative Antimicrobial Activity of Quinazoline Derivatives

| Compound Class | Microorganism | MIC | Reference |

| Imidazo/Benzimidazo[1,2-c]quinazoline | E. coli | 4-8 µg/mL | acs.org |

| Imidazo/Benzimidazo[1,2-c]quinazoline | S. aureus | 4-8 µg/mL | acs.org |

| Imidazo/Benzimidazo[1,2-c]quinazoline | A. niger | 8-16 µg/mL | acs.org |

| Imidazo/Benzimidazo[1,2-c]quinazoline | C. albicans | 8-16 µg/mL | acs.org |

Evaluation of Specific Biological Activities in Relevant in vitro Models

Beyond general antiproliferative and antimicrobial screening, this compound could be evaluated for more specific biological activities based on the known pharmacological profile of the quinazoline class of compounds.

Antiviral Activity: The compound would be tested for its ability to inhibit the replication of various viruses in cell culture models. For example, its effect on viruses like influenza, herpes simplex virus (HSV), or human immunodeficiency virus (HIV) could be assessed using plaque reduction assays or by measuring viral protein or nucleic acid levels. Quinazoline derivatives have been explored for their antiviral potential. nih.gov

Antimalarial Activity: The in vitro antiplasmodial activity would be evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This is often done using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite within red blood cells. Quinazoline and quinazolinone derivatives have shown promise as antimalarial agents. healingreikiangel.comresearchgate.netnih.govacs.org

Anti-inflammatory Activity: The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key markers that would be measured include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Some quinazoline derivatives have been reported to possess anti-inflammatory properties. nih.govresearchgate.net

Mechanistic Cellular Assays

To understand how this compound exerts its biological effects at a molecular level, various mechanistic cellular assays would be employed.

Reporter Gene Assays: These assays are used to study the effect of the compound on specific signaling pathways. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific transcription factor. A change in reporter gene expression would indicate that the compound is modulating that particular pathway.

Western Blotting for Pathway Analysis: This technique is used to detect and quantify specific proteins within a cell. Following treatment with the compound, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest. This can reveal if the compound affects the expression or post-translational modification (e.g., phosphorylation) of key proteins in signaling pathways involved in cell proliferation, apoptosis, or inflammation. For instance, studies on other quinazoline derivatives have used Western blotting to show inhibition of EGFR, Akt, and Erk1/2 activation. nih.gov

Drug Resistance Studies in vitro

A crucial aspect of pre-clinical evaluation is to assess whether a compound can overcome existing drug resistance mechanisms or if resistance can be readily developed against it.

Activity in Drug-Resistant Cell Lines: The antiproliferative activity of this compound would be tested against cancer cell lines that are known to be resistant to standard chemotherapy drugs. For example, its efficacy could be compared in drug-sensitive parental cell lines versus their drug-resistant counterparts.

Inhibition of Drug Efflux Pumps: Some cancer cells become resistant to drugs by overexpressing efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. Assays can be performed to determine if the compound is a substrate or an inhibitor of these pumps.

Induction of Resistance: To assess the potential for acquired resistance, cancer cells would be continuously exposed to sub-lethal concentrations of the compound over an extended period. The development of resistance would be monitored by periodically measuring the IC50 value.

Future Directions and Advanced Research Avenues for Halogenated Methoxyquinazoline Derivatives

Design and Synthesis of Multi-Target Directed Ligands (MTDLs) Featuring the Quinazoline (B50416) Scaffold

The conventional "one drug, one target" approach is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govjocpr.com This has led to the rise of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. jocpr.comnih.gov The quinazoline nucleus is an ideal scaffold for MTDL design, allowing for the creation of hybrid molecules that combine different pharmacophores to achieve a broader spectrum of activity. nih.govmdpi.com

Researchers are actively developing quinazoline-based MTDLs for conditions such as Alzheimer's disease (AD) by targeting key pathological pathways. mdpi.comnih.gov For instance, quinazoline derivatives have been synthesized to dually inhibit cholinesterases (AChE and BuChE) and β-secretase (BACE-1), enzymes centrally involved in AD progression. nih.gov One study reported the development of a series of 2,4-disubstituted-quinazoline derivatives, with a lead compound demonstrating balanced and significant inhibition against both cholinesterase and β-secretase. nih.gov Another approach involves combining pharmacophores for cholinesterase inhibition, N-methyl-d-aspartate receptor (NMDAR) antagonism, and monoamine oxidase (MAO) inhibition within a single quinazoline structure. researchgate.net

In oncology, the MTDL strategy aims to overcome the limitations of single-target therapies, such as the development of resistance. nih.gov Researchers are designing quinazoline derivatives that can simultaneously inhibit multiple receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis, growth, and metastasis. nih.gov By inhibiting several pathways at once, these multi-RTK inhibitors can offer a more robust antitumor effect. nih.gov

Table 1: Examples of Quinazoline-Based Multi-Target Directed Ligands (MTDLs)

| Compound/Series | Target 1 | Target 2 | Therapeutic Area | Reference |

| AV-1, AV-2, AV-3 Series | Human Cholinesterase (hChE) | Human β-secretase (hBACE-1) | Alzheimer's Disease | nih.gov |

| N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | Acetylcholinesterase (AChE) | Amyloid-beta (Aβ) Aggregation | Alzheimer's Disease | mdpi.com |

| Quinazoline-Thiazole Hybrids | Tubulin Polymerization | EGFR Kinase | Cancer | nih.gov |

| Quinazolinone-Oxadiazole Hybrids | Pro-apoptotic Pathways | HeLa Cell Proliferation | Cancer | nih.gov |

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity and Yields

The exploration of the therapeutic potential of halogenated methoxyquinazolines is dependent on the ability to synthesize a wide variety of derivatives efficiently and sustainably. Recent advancements in synthetic chemistry are addressing this need. One significant development is the use of multicomponent coupling reactions in environmentally friendly solvents like water. toho-u.ac.jp A research group has successfully developed a method using a water-soluble palladium catalyst to synthesize quinazolinone derivatives from three components in a single flask, eliminating the need for toxic oxidants and organic solvents. toho-u.ac.jp This approach not only reduces waste but also accelerates the drug development process by streamlining synthesis. toho-u.ac.jp

Other novel synthetic routes have been developed to create complex, fused quinazolinone structures. nih.gov For example, a four-step synthetic pathway has been established to produce quinazolino[3,4-a]quinazolinones, starting from isatoic anhydride (B1165640) and various amines. nih.gov Such methods expand the accessible chemical space, allowing for the creation of molecules with unique three-dimensional structures and potentially novel biological activities. nih.gov The synthesis of quinazoline-based hybrids, such as those incorporating 1,2,3-triazole moieties through click chemistry, further demonstrates the modular and facile nature of modern synthetic approaches to building structural diversity. nih.gov

Table 2: Modern Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Features | Advantages | Reference |

| Multicomponent Coupling | Water-soluble palladium catalyst, water as solvent | Environmentally friendly, reduced steps, no toxic oxidants | toho-u.ac.jp |

| Fused Ring System Synthesis | Four-step route from isatoic anhydride | Access to novel, complex heterocyclic structures | nih.gov |

| Click Chemistry | Formation of 1,2,3-triazole linkages | Facile synthesis, high yield, modular design of hybrids | nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Rapid reaction times, improved yields | nih.gov |

Integrated Computational and Experimental Approaches for Rational Drug Design and Optimization

The integration of computational modeling with experimental synthesis and testing has become a powerful paradigm in modern drug discovery. nih.govnih.gov This approach enables the rational design of quinazoline derivatives with improved potency and optimized pharmacokinetic profiles. nih.govresearchgate.net Computational techniques such as molecular docking are used to predict how a designed molecule will bind to its biological target, such as an enzyme's active site. researchgate.nettandfonline.com

For instance, in the development of quinazoline-based inhibitors for Alzheimer's disease, molecular docking studies have been used to confirm a strong binding affinity with acetylcholinesterase, while molecular dynamics simulations have validated the stability of the ligand-protein complex over time. nih.govresearchgate.net Density Functional Theory (DFT) computations are employed to analyze the reactive properties of new compounds, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help to forecast the pharmacokinetic and safety profiles of potential drug candidates before they are synthesized. researchgate.netnih.gov This synergy between in silico prediction and in vitro/in vivo validation streamlines the optimization process, allowing researchers to focus on synthesizing the most promising compounds. nih.gov For example, a study on new quinazoline-pyrimidine hybrids used computational binding energy calculations to correlate with experimental cytotoxicity data, confirming that the most potent compound also had the strongest predicted binding energy. nih.gov

Exploration of New Therapeutic Applications Beyond Established Areas

While quinazoline derivatives are well-known for their anticancer activity, particularly as EGFR inhibitors, the versatility of the scaffold lends itself to a vast range of other therapeutic applications. nih.govmdpi.com The ongoing exploration of these activities is a key future direction for the field. Research has demonstrated the potential of quinazolines and quinazolinones in numerous areas. tandfonline.comnih.gov

These diverse biological activities include:

Antimicrobial: Quinazolinone derivatives have shown potent activity against various bacterial strains, in some cases exceeding that of standard antibiotics. nih.govmdpi.com

Antiviral: Certain derivatives have been screened for activity against viruses like influenza A. nih.gov

Anti-inflammatory: Compounds have been developed that show anti-inflammatory effects through the inhibition of COX-2 and 5-LOX enzymes. tandfonline.com

Anticonvulsant: The quinazoline nucleus is a feature of molecules with demonstrated anticonvulsant properties. nih.gov

Antidiabetic: The scaffold has been explored for its potential in developing new antidiabetic agents. tandfonline.comnih.gov

Antioxidant: A series of novel thiazolo quinazoline derivatives were found to possess potent antioxidant activity in multiple chemical assays. nih.gov

The ability to modify the quinazoline core at various positions allows for fine-tuning of its biological activity, opening up new avenues for treating a wide spectrum of diseases beyond the traditional focus on oncology. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.